molecular formula C11H16N2O3 B14752801 1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- CAS No. 718-69-4

1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl-

Cat. No.: B14752801
CAS No.: 718-69-4
M. Wt: 224.26 g/mol
InChI Key: GXDCUEJMKJVHSB-UHFFFAOYSA-N
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Description

1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- is a chemical compound with the molecular formula C9H14N2O2. It is part of the diazaspiro family, which is known for its unique spirocyclic structure. This compound is often used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions often result in the formation of new spirocyclic compounds with varying functional groups.

Scientific Research Applications

1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diazaspiro(4.5)decane-2,4-dione
  • 1,3-Diazaspiro(5.5)undecane-2,4-dione
  • 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(4-morpholinylmethyl)-

Uniqueness

1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- is unique due to its specific spirocyclic structure and the presence of an acetyl group. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings.

Properties

CAS No.

718-69-4

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

1-acetyl-1,3-diazaspiro[4.6]undecane-2,4-dione

InChI

InChI=1S/C11H16N2O3/c1-8(14)13-10(16)12-9(15)11(13)6-4-2-3-5-7-11/h2-7H2,1H3,(H,12,15,16)

InChI Key

GXDCUEJMKJVHSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)NC(=O)C12CCCCCC2

Origin of Product

United States

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